molecular formula C10H11ClN2S2 B14727715 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- CAS No. 6317-16-4

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl-

Cat. No.: B14727715
CAS No.: 6317-16-4
M. Wt: 258.8 g/mol
InChI Key: UOGTXAYVIQTJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiourea group with a chlorinated aromatic compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
  • 3-(4-chlorophenyl)-5-cyclohexyl-1,3,5-thiadiazinane-2-thione

Uniqueness

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

6317-16-4

Molecular Formula

C10H11ClN2S2

Molecular Weight

258.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C10H11ClN2S2/c1-12-6-13(10(14)15-7-12)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

UOGTXAYVIQTJJD-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=S)SC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.